N1-methyl-2-cyano-3-(dimethylamino)acrylamide
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Overview
Description
N1-methyl-2-cyano-3-(dimethylamino)acrylamide: is a chemical compound with the molecular formula C7H11N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-2-cyano-3-(dimethylamino)acrylamide can be achieved through several methods. One common approach involves the reaction of cyanoacetanilide with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-2-cyano-3-(dimethylamino)acrylamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phenyl isothiocyanate and potassium hydroxide in dimethylformamide (DMF) . These conditions facilitate the formation of various heterocyclic compounds.
Major Products
The major products formed from reactions involving this compound include a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
N1-methyl-2-cyano-3-(dimethylamino)acrylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-methyl-2-cyano-3-(dimethylamino)acrylamide involves its ability to participate in various chemical reactions due to the presence of active hydrogen on C-2 and functional groups such as cyano and carbonyl . These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide Derivatives: These compounds share similar structural features and reactivity patterns.
N-aryl or N-heteryl Cyanoacetamides: These are closely related compounds that also serve as precursors for heterocyclic synthesis.
Properties
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9-7(11)6(4-8)5-10(2)3/h5H,1-3H3,(H,9,11)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZGHCELDAFSQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CN(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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